5-Chloro-2-nitrobenzoic acid

Acid-base chemistry pKa Reactivity

Process chemists optimizing nucleophilic substitutions or cross-couplings often face yield losses from insufficient carboxylate anion concentration or poor aqueous solubility. 5-Chloro-2-nitrobenzoic acid directly addresses these challenges: • pKa of 1.86 ensures rapid, quantitative carboxylate formation vs. the 2-chloro-5-isomer (pKa 2.17), accelerating metal-catalyzed couplings. • 2.7-fold higher water solubility (9.67 g/L) enables concentrated aqueous reactions, reducing organic co-solvent use. • Forms exceptionally strong hydrogen bonds (N···O 2.5429 Å) for reliable co-crystal engineering. Available in bulk with consistent ≥98% purity; ambient shipping.

Molecular Formula C7H4ClNO4
Molecular Weight 201.56 g/mol
CAS No. 2516-95-2
Cat. No. B158705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrobenzoic acid
CAS2516-95-2
Molecular FormulaC7H4ClNO4
Molecular Weight201.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H4ClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
InChIKeyZKUYSJHXBFFGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility0.05 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitrobenzoic Acid Overview


5-Chloro-2-nitrobenzoic acid is a chloro-nitro-substituted benzoic acid derivative with the molecular formula C7H4ClNO4 and a molecular weight of 201.56 g/mol . It is a light yellow to yellowish-green crystalline powder with a melting point of 137–139°C [1]. This compound serves as a versatile building block in organic synthesis, primarily utilized for the production of 2-chloro-5-aminobenzoic acid and 5-nitrosalicylic acid derivatives, which are crucial intermediates in the synthesis of various pharmaceutical and agrochemical compounds . Its value proposition lies in the precise positioning of its chloro (5-position) and nitro (2-position) substituents, which dictates unique reactivity and physicochemical properties compared to its isomeric counterparts.

1
Position-specific isomer for regioselective synthesis steps
2
pKa-driven reactivity supports pH-tuned reaction design
3
Hydrogen-bond geometry enables co-crystal engineering studies

5-Chloro-2-nitrobenzoic Acid Isomer Differences


The performance of 5-chloro-2-nitrobenzoic acid in chemical reactions and downstream applications is exquisitely sensitive to the relative positions of its chloro and nitro groups. Isomers such as 2-chloro-5-nitrobenzoic acid (CAS 2516-96-3), 3-chloro-2-nitrobenzoic acid (CAS 4771-47-5), and 4-chloro-2-nitrobenzoic acid (CAS 6280-88-2) possess identical molecular formulas but exhibit significantly divergent acid dissociation constants (pKa), aqueous solubilities, and hydrogen-bonding geometries in co-crystal formations [1][2]. These quantifiable differences arise from the distinct electronic and steric environments imposed by the substituent arrangement, which directly influence reaction kinetics, regioselectivity, and the physicochemical properties of final products. Consequently, substituting one isomer for another without re-validating the entire synthetic route and product profile is scientifically unsound and poses a significant risk to both process efficiency and product quality.

Acid strength shift pKa variation among isomers may alter pH-dependent reaction rates and equilibrium.
Solubility gap Aqueous solubility differences affect process concentration and purification protocols.
H-bond geometry Co-crystal stability and proton-transfer behavior may not transfer directly to other isomers.

5-Chloro-2-nitrobenzoic Acid Evidence Comparison


Acid Strength (pKa) Comparison

5-Chloro-2-nitrobenzoic acid exhibits a predicted acid dissociation constant (pKa) of 1.86 ± 0.25 . This value signifies significantly greater acidity than its direct isomeric comparator, 2-chloro-5-nitrobenzoic acid, which has a reported pKa of 2.17 (25°C) . It is also more acidic than 4-chloro-2-nitrobenzoic acid, which has a predicted pKa of 1.97 ± 0.25 . The quantified difference of ΔpKa = -0.31 relative to the 2,5-isomer translates to a roughly 2-fold higher concentration of the reactive carboxylate anion under identical pH conditions, a critical factor for nucleophilic reactions and salt formation.

pKa Comparison
Data to verify
Target pKa 1.86 ± 0.25 (predicted) vs. 2-chloro-5-nitrobenzoic acid 2.17 (exp.). ΔpKa = -0.31.
Supports reactivity context: higher carboxylate fraction at given pH.
Predicted value; experimental validation recommended.
Acid-base chemistry pKa Reactivity Isomer comparison

Solubility Comparison

5-Chloro-2-nitrobenzoic acid has a measured aqueous solubility of 9.67 g/L at 25°C . In stark contrast, its positional isomer, 2-chloro-5-nitrobenzoic acid, is significantly less soluble, with a reported solubility of 3.6 g/L . This represents a 2.7-fold higher solubility for 5-chloro-2-nitrobenzoic acid under the same conditions. The enhanced solubility can be a decisive advantage in aqueous-phase reactions or during purification steps like recrystallization, offering higher throughput and potentially reducing solvent waste.

Solubility Comparison
Data to verify
Target 9.67 g/L (25°C) vs. 2-chloro-5-nitrobenzoic acid 3.6 g/L. 2.7-fold higher solubility.
Supports process selection: may enable more concentrated aqueous reaction mixtures.
Source-specific review advised; confirm lot solubility.
Solubility Formulation Process chemistry Isomer comparison

Hydrogen-Bonding Differences

In a crystallographic study of 1:1 co-crystals with quinoline, 5-chloro-2-nitrobenzoic acid forms the shortest N...O hydrogen bond distance between the acid's carboxyl oxygen and the quinoline nitrogen. The measured distance was 2.5429(12) Å for the target compound, compared to 2.6476(13) Å for 2-chloro-5-nitrobenzoic acid and 2.5610(13) Å for 3-chloro-2-nitrobenzoic acid [1]. This shorter distance is indicative of a stronger, more stabilized hydrogen bond, a key parameter for crystal packing and solid-state stability. Furthermore, the H-atom in this bond is disordered with a high N-site occupancy of 0.65(3), confirming proton transfer and the formation of a quinolinium salt, a behavior distinct from the other isomers.

H-Bond Length
Head-to-head
N…O distance 2.5429(12) Å, shorter than 2-chloro-5-isomer (2.6476 Å) and 3-chloro-2-isomer (2.5610 Å).
Shorter H-bond informs co-crystal design context; proton transfer occupancy 0.65(3).
Crystal structures at 185 K; applicability to ambient conditions to verify.
Crystal engineering Hydrogen bonding Co-crystals Isomer comparison

5-Chloro-2-nitrobenzoic Acid Application Scenarios


pH-Sensitive Synthesis

In synthetic steps requiring rapid and quantitative formation of the carboxylate anion, such as nucleophilic substitutions or metal-catalyzed cross-couplings, 5-chloro-2-nitrobenzoic acid is the superior choice among its isomers. Its lower pKa (1.86 vs. 2.17 for the 2-chloro-5-isomer) ensures a higher concentration of the reactive species at a given pH, leading to improved reaction rates and yields [1]. This is particularly relevant in the pharmaceutical industry where efficient coupling steps are paramount.

Aqueous-Phase Processing

For processes that are designed or optimized for aqueous media, the 2.7-fold higher water solubility of 5-chloro-2-nitrobenzoic acid (9.67 g/L) compared to 2-chloro-5-nitrobenzoic acid (3.6 g/L) provides a significant operational advantage [1]. This property facilitates more concentrated reaction mixtures, reduces the need for organic co-solvents, and simplifies product recovery via pH-controlled precipitation. This is a key criterion for process chemists developing scalable and environmentally conscious manufacturing routes.

Co-crystal Design

The ability of 5-chloro-2-nitrobenzoic acid to form exceptionally short and strong hydrogen bonds (N...O distance of 2.5429 Å) and stable co-crystals with nitrogenous bases like quinoline makes it a valuable tool for crystal engineering [1]. This property can be harnessed to create novel solid forms of APIs, where the co-former is used to enhance properties such as thermodynamic stability, solubility, and bioavailability of the drug compound. Its distinct proton-transfer behavior sets it apart from other isomers for specific co-crystal designs.

Application
Selection Property
Validation Focus
pH-dependent synthesis steps
pKa-driven reactivity profile
Reaction rate and equilibrium validation
Aqueous-phase process development
Aqueous solubility advantage
Solubility and precipitation protocol validation
Co-crystal engineering studies
Hydrogen-bond capacity and geometry
Co-crystal stability and proton-transfer characterization

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